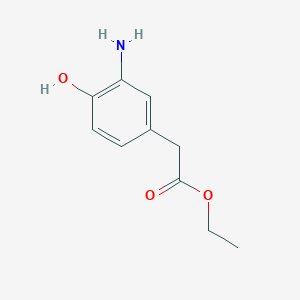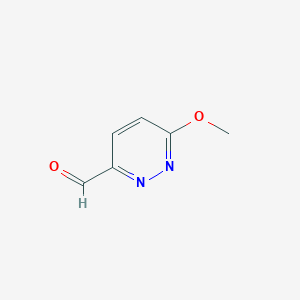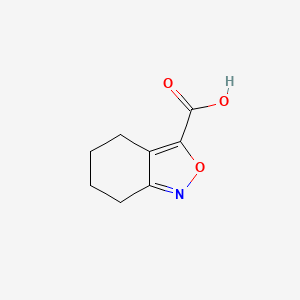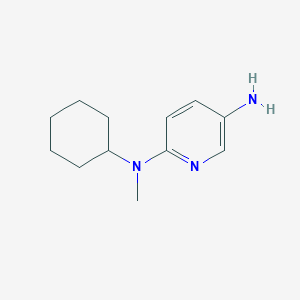
Ethyl 2-(3-amino-4-hydroxyphenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While specific synthesis methods for Ethyl 2-(3-amino-4-hydroxyphenyl)acetate were not found in the search results, similar compounds have been synthesized using condensation reactions . For instance, 2-aminothiazoles, a significant class of organic medicinal compounds, have been synthesized using sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Molecular Structure Analysis
The asymmetric unit of Ethyl 2-(3-amino-4-hydroxyphenyl)acetate contains two crystallographically independent molecules with different conformations of the ethoxycarbonyl groups . The terminal C—C—O—C torsion angles in the two molecules are 83.6° and -171.1°, resulting in twisted and straight chain conformations, respectively .Physical And Chemical Properties Analysis
Ethyl 2-(3-amino-4-hydroxyphenyl)acetate is a solid at ambient temperature . Its molecular weight is 195.22 . The IUPAC name is ethyl 2-(3-amino-4-hydroxyphenyl)acetate .Wissenschaftliche Forschungsanwendungen
- A literature survey of chemical diversity of phenoxy acetamide and its derivatives (Chalcone, Indole and Quinoline) in the molecular framework provides information regarding pharmacologically interesting compounds of widely different composition .
- These compounds have shown to be successful agents in view of safety and efficacy to enhance life quality .
- A series of novel chalcone derivatives was designed and synthesized using commercially available 2-amino-4-nitrophenol as an initiator .
- These compounds showed moderate inhibitory activity against influenza A(H9N2 and H5N1) viruses .
- Within this series, compounds S14 and S15 with good potency(IC50=40.3―51.5 μmol/L) could be used as lead compounds in the future .
Pharmacological Activities
Anti-influenza Agents
Crystallography
- A literature survey of chemical diversity of phenoxy acetamide and its derivatives (Chalcone, Indole and Quinoline) in the molecular framework provides information regarding pharmacologically interesting compounds of widely different composition .
- These compounds have shown to be successful agents in view of safety and efficacy to enhance life quality .
- A series of novel chalcone derivatives was designed and synthesized using commercially available 2-amino-4-nitrophenol as an initiator .
- These compounds showed moderate inhibitory activity against influenza A(H9N2 and H5N1) viruses .
- Within this series, compounds S14 and S15 with good potency(IC50=40.3―51.5 μmol/L) could be used as lead compounds in the future .
Pharmacological Activities
Anti-influenza Agents
Crystallography
Safety And Hazards
Eigenschaften
IUPAC Name |
ethyl 2-(3-amino-4-hydroxyphenyl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-2-14-10(13)6-7-3-4-9(12)8(11)5-7/h3-5,12H,2,6,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTIJQCDTQOIKFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-amino-4-hydroxyphenyl)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Bicyclo[2.2.2]octane-1,4-diyldimethanol](/img/structure/B1317151.png)


![[(Pyridin-4-ylmethyl)-amino]-acetic acid](/img/structure/B1317158.png)
![3-[3-(ethoxycarbonyl)-2-methyl-5-(4-methylphenyl)-1H-pyrrol-1-yl]propanoic acid](/img/structure/B1317160.png)
![Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate](/img/structure/B1317161.png)


